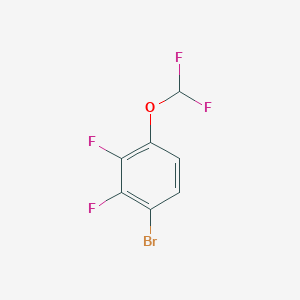

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene

Description

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEGBPRYVSYSQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-(Difluoromethoxy)-2,3-difluoro-benzene

The most common synthetic approach to 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene involves the selective bromination of the precursor 4-(difluoromethoxy)-2,3-difluoro-benzene. This is typically achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS). The reaction is catalyzed by Lewis acids like iron (Fe) or aluminum bromide (AlBr3) to facilitate electrophilic aromatic substitution.

- Solvents: Inert solvents such as dichloromethane (CH2Cl2), carbon tetrachloride (CCl4), or chloroform (CHCl3) are preferred to maintain reaction control and prevent side reactions.

- Temperature: Low temperatures (0–5°C) are maintained to control the reaction rate and minimize over-bromination or poly-substitution.

- Catalysts: Iron powder or aluminum bromide enhance the electrophilicity of bromine, aiding selective substitution at the desired position.

This method yields the brominated product with high regioselectivity due to the directing effects of the difluoromethoxy and fluorine substituents on the benzene ring.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF2-) substituent is generally introduced prior to bromination via nucleophilic substitution reactions. This can involve:

- Reaction of phenol derivatives with difluorocarbene precursors or difluoromethoxy reagents under controlled conditions.

- Dehydrohalogenation steps to generate the difluoromethoxy substituent on the aromatic ring.

This step is critical to ensure the correct substitution pattern before bromination.

Industrial Production Techniques

In industrial settings, the synthesis of this compound is optimized for scalability and reproducibility:

- Continuous Flow Reactors: These allow precise control over reaction parameters such as temperature, pressure, and reagent feed rates, leading to consistent product quality and higher yields.

- Automated Process Controls: Use of automated systems to maintain optimal catalyst concentrations and reaction times reduces batch-to-batch variability.

- Purification: Post-reaction purification often involves distillation (boiling point ~145–150°C, density ~1.7 g/mL) or preparative high-performance liquid chromatography (HPLC) using C18 columns to achieve purity >95% as confirmed by GC-MS and NMR spectroscopy.

Analytical Monitoring and Purity Optimization

To ensure the quality of the product, several analytical techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and confirmation of substitution pattern | Purity typically >95% by area |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of substituents | 19F NMR signals at δ –110 to –120 ppm (aromatic F), δ –60 to –80 ppm (–OCF2) |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Molecular weight confirmation | Expected molecular weight: 281.9 g/mol |

| X-ray Crystallography | Definitive structural confirmation (less common) | Requires synchrotron sources due to heavy bromine atom |

Reaction Parameters Summary Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Bromine or N-bromosuccinimide (NBS) | NBS preferred for milder, more controlled bromination |

| Catalyst | Iron powder or Aluminum bromide (AlBr3) | Enhances electrophilic substitution |

| Solvent | Dichloromethane, Carbon tetrachloride, Chloroform | Inert solvents to prevent side reactions |

| Temperature | 0–5°C | Low temperature to control reaction rate and selectivity |

| Reaction Time | Several hours (varies with scale and conditions) | Optimized to maximize yield and minimize by-products |

| Purification | Distillation or Preparative HPLC | Ensures high purity (>95%) |

Research Findings and Optimization Strategies

- Selectivity: The presence of fluorine atoms at positions 2 and 3 and the difluoromethoxy group at position 4 directs the bromination to position 1 due to electronic effects, favoring regioselective substitution.

- Yield Improvement: Use of NBS over elemental bromine can improve selectivity and reduce side reactions.

- Scalability: Continuous flow synthesis has been demonstrated to improve reproducibility and safety, particularly when handling bromine reagents.

- Purity Control: Combining chromatographic purification with spectroscopic monitoring ensures that the final product meets stringent purity requirements for use in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted benzene derivatives with functional groups such as amines, ethers, or thioethers.

Coupling Reactions: Products include biaryl compounds, styrenes, and alkynylbenzenes.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogenated structure enhances binding affinity and metabolic stability, making it valuable for drug design.

- Targeting Specific Enzymes : The compound has shown potential in inhibiting β-secretase (BACE1), an enzyme linked to Alzheimer’s disease. This inhibition could help reduce the production of amyloid-beta peptides associated with the disease .

- Anticancer Properties : Research indicates that derivatives of this compound may modulate signaling pathways involved in cancer cell proliferation and apoptosis, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Certain derivatives exhibit effectiveness against various bacterial strains, indicating possible applications in developing new antimicrobial therapies .

Material Science

The compound is utilized in developing advanced materials due to its unique electronic and optical properties.

- Liquid Crystals : It serves as an intermediate in synthesizing liquid crystals, which are essential for display technologies. The incorporation of fluorinated groups is known to enhance the performance characteristics of these materials .

- Organic Semiconductors : The compound's properties make it suitable for use in organic semiconductor applications, potentially leading to advancements in electronic devices .

Agricultural Chemistry

In agricultural applications, this compound is employed in synthesizing agrochemicals.

- Herbicides and Insecticides : Its ability to disrupt essential biological processes in pests contributes to its efficacy as a herbicide and insecticide. This application is crucial for developing sustainable agricultural practices .

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives could inhibit cancer cell growth by interfering with specific signaling pathways .

- Fluorinated Drug Development : Research indicates that incorporating fluorinated groups improves pharmacokinetic properties of drugs derived from this compound, enhancing efficacy while reducing toxicity .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through covalent or non-covalent binding. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related bromofluoroaromatics:

*Calculated based on molecular formula C₇H₃BrF₄O.

Key Observations:

- Electronic Effects : The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing, enhancing the electrophilicity of the bromine atom compared to ethoxy (-OCH₂CH₃) or simple fluorine substituents. This increases reactivity in nucleophilic aromatic substitution or cross-coupling reactions .

Physical Properties

- Boiling/Melting Points : The difluoromethoxy group and additional fluorines increase molecular weight and polarity, likely elevating boiling points compared to analogs like 1-bromo-2,4-difluorobenzene (bp 145–146°C) .

- Solubility: Higher fluorine content reduces solubility in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Biological Activity

Overview

1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is an organic compound with the molecular formula CHBrFO. This compound features a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring. Its unique structure imparts specific biological activities that are being explored in various fields, particularly in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily influenced by its halogenated structure. The presence of fluorine atoms enhances the compound's metabolic stability and binding affinity to biological targets. This characteristic makes it a valuable intermediate in the synthesis of various therapeutic agents.

- Pharmaceutical Applications : The compound is utilized in the development of drugs targeting specific enzymes or receptors. For instance, it has been noted for its potential in inhibiting β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides linked to Alzheimer's disease .

- Agrochemical Applications : In agricultural chemistry, this compound serves as an effective herbicide and insecticide. Its ability to disrupt essential biological processes in pests contributes to its efficacy .

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Properties : Research indicates potential anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis .

- Antimicrobial Activity : Derivatives of this compound are being investigated for their antimicrobial properties, showing effectiveness against various bacterial strains .

- Fluorinated Drug Development : The incorporation of fluorinated groups has been associated with improved pharmacokinetic properties, leading to enhanced drug efficacy and reduced toxicity .

Data Table: Biological Activities and Applications

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene, and how can reaction purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, bromination of a fluorinated benzene precursor using (N-bromosuccinimide) under controlled conditions (e.g., , 0–5°C) can introduce the bromine substituent . The difluoromethoxy group is often introduced via nucleophilic substitution using precursors and dehydrohalogenation . Purity optimization requires distillation (bp ~145–150°C, density ~1.7 g/mL) or preparative HPLC with C18 columns. Monitor purity via GC-MS (>95% by area) or NMR to confirm substitution patterns .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : NMR is limited due to fluorine coupling, but NMR resolves signals for -OCF and aromatic fluorine groups (δ –60 to –80 ppm for OCF, δ –110 to –120 ppm for aromatic F) .

- MS : High-resolution ESI-MS confirms molecular weight (expected , MW 281.9 g/mol) .

- X-ray Crystallography : Challenged by heavy bromine atoms but feasible with synchrotron sources for unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethoxy group influence the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The -OCF group deactivates the aromatic ring, reducing electron density at the para-bromine position. This slows oxidative addition in Suzuki-Miyaura couplings but stabilizes intermediates. Use Pd(PPh) with high ligand ratios (1:4 Pd:ligand) and polar aprotic solvents (DMF, 100°C) to enhance catalytic turnover . Compare kinetics with non-fluorinated analogs via or NMR to track Pd intermediate formation .

Q. How can conflicting reports on reaction yields using different palladium catalysts be systematically addressed?

- Methodological Answer : Contradictions often arise from ligand-electron effects and solvent polarity. Design a matrix experiment varying:

- Catalysts : Pd(OAc), PdCl(dppf).

- Ligands : SPhos (electron-rich) vs. XPhos (bulky).

- Solvents : Toluene (non-polar) vs. DMSO (polar).

Analyze yield trends via DOE (Design of Experiments) and characterize byproducts via LC-MS. For example, PdCl(dppf) in toluene may suppress β-hydride elimination in Heck reactions .

Q. What experimental strategies assess the environmental persistence and toxicity of this compound, based on fluorinated LCM analogs?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes (human, rat) at 37°C, and identify metabolites via LC-HRMS. Key pathways include dealkylation (loss of OCF) and hydroxylation (m/z +16) .

- Toxicity Prediction : Use ECOSAR and TEST software to predict aquatic toxicity (LC) and mutagenicity. Compare with in vitro assays (e.g., Ames test) .

- Environmental Monitoring : Deploy SPE (solid-phase extraction) followed by GC-ECD to detect ppb-level residues in water samples .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

- Storage : Store in amber glass under argon at –20°C to prevent bromine displacement or hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.